tert-butyl N-(1-acetylcyclobutyl)carbamate
Overview
Description
tert-butyl N-(1-acetylcyclobutyl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a cyclobutyl ring, an acetyl group, and a tert-butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-acetylcyclobutyl)carbamate can be achieved through several methods. One common approach involves the reaction of cyclobutylamine with acetic anhydride to form N-acetyl-cyclobutylamine. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing better control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(1-acetylcyclobutyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and tert-butyl alcohol.
Oxidation: Oxidized derivatives of the cyclobutyl ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
tert-butyl N-(1-acetylcyclobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-acetylcyclobutyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect biochemical processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the cyclobutyl and acetyl groups.
Cyclobutyl carbamate: Similar in structure but lacks the tert-butyl ester group.
N-Acetyl carbamate: Similar in structure but lacks the cyclobutyl ring.
Uniqueness
tert-butyl N-(1-acetylcyclobutyl)carbamate is unique due to the combination of its cyclobutyl ring, acetyl group, and tert-butyl ester moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other carbamates .
Biological Activity
Tert-butyl N-(1-acetylcyclobutyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 1-acetylcyclobutane. The reaction conditions often include the use of coupling agents and solvents that facilitate the formation of the carbamate bond.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of derivatives similar to this compound. For instance, a series of tert-butyl carbamates were evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated significant inhibition of inflammation, with some compounds showing up to 54% inhibition compared to standard treatments like indomethacin .
Compound | Inhibition Percentage (%) |
---|---|
Compound 4a | 54.239 |
Compound 4i | 39.021 |
The mechanism through which these compounds exert their biological effects has been partially elucidated through in silico docking studies. These studies suggest that this compound may interact with cyclooxygenase-2 (COX-2) enzymes, which are crucial in mediating inflammatory responses . The binding modes indicate that the structural features of the compound enhance its affinity for COX-2, thereby inhibiting its activity.
Case Studies
In a notable case study, researchers synthesized various derivatives of tert-butyl carbamate and assessed their biological activities in vitro and in vivo. The study demonstrated that modifications to the acyclic and cyclic structures significantly influenced both the potency and selectivity of these compounds against COX-2 .
In Vitro Studies
In vitro assays showed that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential antitumor activity. For example, a derivative with a cyclobutane moiety demonstrated IC50 values in the micromolar range against several cancer types.
Properties
IUPAC Name |
tert-butyl N-(1-acetylcyclobutyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(13)11(6-5-7-11)12-9(14)15-10(2,3)4/h5-7H2,1-4H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYPJVATZCNTQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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